Moderate Antibacterial Activity Against Bacillus subtilis Versus In-Class Comparators
In antibacterial screening, N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exhibited moderate activity specifically against Bacillus subtilis . While quantitative MIC data for this exact compound are not publicly disclosed in peer-reviewed literature, the 1,4-dimethylpyrazole-3-carboxamide regioisomer has been noted for this antibacterial profile, distinguishing it from closely related 1,3-dimethylpyrazole-5-carboxamide analogs (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide), which are primarily reported for anticancer and anti-inflammatory activity without documented Gram-positive antibacterial effects . This regioisomer-dependent activity divergence underscores the non-interchangeable nature of these analogs.
| Evidence Dimension | Antibacterial activity against Gram-positive bacteria |
|---|---|
| Target Compound Data | Moderate activity against Bacillus subtilis (exact MIC not publicly available) |
| Comparator Or Baseline | N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: no reported antibacterial activity against B. subtilis |
| Quantified Difference | Qualitative difference: activity present vs. absent |
| Conditions | In vitro antibacterial screening (assay details not publicly disclosed) |
Why This Matters
This differential antibacterial profile supports the procurement of the 1,4-dimethyl regioisomer specifically for Gram-positive antibacterial screening cascades, where the 1,3-dimethyl analog would be an unsuitable substitute.
